molecular formula C12H12O4 B13683124 2-Vinyl-1,3-phenylene Diacetate

2-Vinyl-1,3-phenylene Diacetate

Cat. No.: B13683124
M. Wt: 220.22 g/mol
InChI Key: BENGMEBRMQSDNU-UHFFFAOYSA-N
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Description

2-Vinyl-1,3-phenylene Diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene diacetate, where the phenylene ring is substituted with a vinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,3-phenylene Diacetate typically involves the acetylation of 2-vinyl-1,3-phenylene diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form 2-ethyl-1,3-phenylene diacetate.

    Substitution: It can participate in electrophilic substitution reactions, where the vinyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-ethyl-1,3-phenylene diacetate.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Vinyl-1,3-phenylene Diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.

    Industry: Used in the production of specialty polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-Vinyl-1,3-phenylene Diacetate involves its ability to undergo various chemical reactions due to the presence of the vinyl and acetate groups. The vinyl group can participate in polymerization reactions, while the acetate groups can undergo hydrolysis to form phenolic compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

    4-Vinyl-1,2-phenylene Diacetate: Similar structure but with different substitution pattern.

    1,3-Phenylene Diacetate: Lacks the vinyl group, leading to different reactivity.

    2-Vinyl-1,4-phenylene Diacetate: Similar but with vinyl group at the 4-position.

Uniqueness: 2-Vinyl-1,3-phenylene Diacetate is unique due to the specific positioning of the vinyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in organic synthesis and polymer chemistry.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(3-acetyloxy-2-ethenylphenyl) acetate

InChI

InChI=1S/C12H12O4/c1-4-10-11(15-8(2)13)6-5-7-12(10)16-9(3)14/h4-7H,1H2,2-3H3

InChI Key

BENGMEBRMQSDNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C=C

Origin of Product

United States

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